ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound features a bicyclic thieno[2,3-c]pyridine core fused with a 1,3-benzothiazole ring. Key substituents include:
- A 2-methylbenzamido group at position 2.
- An ethyl carboxylate ester at position 4.
The ethyl carboxylate group increases solubility in organic solvents compared to methyl esters (e.g., as seen in ), while the 2-methylbenzamido substituent may influence steric and electronic properties. Structural analogs in the evidence suggest this compound is part of a broader class of heterocyclic derivatives studied for medicinal and material applications.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-3-31-25(30)28-13-12-17-20(14-28)33-24(27-22(29)16-9-5-4-8-15(16)2)21(17)23-26-18-10-6-7-11-19(18)32-23/h4-11H,3,12-14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYRHZPAXREOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Construction of the thieno[2,3-c]pyridine ring: This step may involve the reaction of a thienyl compound with a pyridine derivative under specific conditions.
Amidation and esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs in Thieno[2,3-c]pyridine Derivatives
Key Observations :
- Solubility : Ethyl carboxylate (main compound) offers intermediate polarity compared to methyl esters (less polar) and carbamoyl groups (more polar).
- Bioactivity : Benzothiazole-containing analogs (e.g., ) are often associated with anticancer or antimicrobial activity, though substituents dictate specificity.
Thiazolo[3,2-a]pyrimidine Derivatives ()
Key Differences :
- Core Heterocycle: Thieno[2,3-c]pyridine (main compound) vs. thiazolo[3,2-a]pyrimidine (analogs).
- Substituent Effects : The 2-methylbenzamido group in the main compound may provide steric hindrance compared to smaller groups (e.g., methoxycarbonyl in ).
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer properties.
Structural Characteristics
The compound features a thieno[2,3-c]pyridine scaffold with an attached benzothiazole moiety and an amide group derived from 2-methylbenzenesulfonamide. The structural formula is represented as:
This unique arrangement contributes to its biological interactions and pharmacological potential.
Synthesis
The synthesis of this compound typically involves multiple steps that require careful optimization of reaction conditions to achieve high yields and purity. The general synthetic pathway includes:
- Formation of the thieno[2,3-c]pyridine core .
- Introduction of the benzothiazole moiety .
- Amidation with 2-methylbenzenesulfonamide .
Anticancer Properties
Thieno[2,3-c]pyridine derivatives are known for their extensive biological activities. This compound has been identified as a potential candidate for antitumor drug development. The compound's structural features enhance its interaction with biological targets involved in cancer progression.
Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific enzymes or cellular pathways associated with tumor growth. The benzothiazole and amide functionalities are believed to play crucial roles in these inhibitory actions.
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have demonstrated:
- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives exhibit potential in reducing inflammation markers in vitro.
Data Summary Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thieno[2,3-c]pyridine core with benzothiazole and amide groups | Anticancer activity |
| Ethyl 3-(benzothiazol-2-yl)thieno[2,3-b]pyridine-6-carboxylate | Benzothiazole moiety | Antimicrobial activity |
| Methyl 3-(4-methylphenyl)thieno[3,2-b]pyridine-2-carboxylate | Simplified thienopyridine structure | Antiviral properties |
Case Studies
Recent research has highlighted the efficacy of thieno[2,3-c]pyridine derivatives in various cancer models:
-
Study on Breast Cancer Cells :
- The compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity.
- Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway.
-
Lung Cancer Model :
- In vivo studies using xenograft models showed reduced tumor growth when treated with the compound compared to control groups.
- Histopathological analysis indicated decreased proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
